molecular formula C187H291N45O59 B8210798 Sermaglutide

Sermaglutide

Cat. No.: B8210798
M. Wt: 4114 g/mol
InChI Key: DLSWIYLPEUIQAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Semaglutide is a glucagon-like peptide-1 receptor agonist (GLP-1 RA) approved for treating type 2 diabetes mellitus (T2DM) and obesity. Its structure features a fatty acid side chain that enables albumin binding, prolonging its half-life to allow once-weekly subcutaneous or daily oral administration . Semaglutide mimics endogenous GLP-1, stimulating insulin secretion, suppressing glucagon release, slowing gastric emptying, and promoting satiety, leading to improved glycemic control and weight loss . Clinical trials, such as the SUSTAIN and PIONEER series, have demonstrated its efficacy in reducing HbA1c (by 1.5–1.8%) and body weight (by 4–6 kg in T2DM; up to 15% in obesity) . It also exhibits cardiovascular benefits, reducing major adverse cardiovascular events (MACE) by 26% in high-risk patients .

Properties

IUPAC Name

18-[[4-[2-[2-[2-[2-[2-[2-[[5-[2-[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-2-methylpropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]propanoylamino]propanoylamino]-6-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[5-carbamimidamido-1-[[2-[[5-carbamimidamido-1-(carboxymethylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethoxy]ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-1-carboxy-4-oxobutyl]amino]-18-oxooctadecanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C187H291N45O59/c1-18-105(10)154(180(282)208-108(13)159(261)216-133(86-114-89-200-119-50-40-39-49-117(114)119)170(272)218-129(82-102(4)5)171(273)228-152(103(6)7)178(280)215-121(53-44-72-199-186(192)193)162(264)201-91-141(242)209-120(52-43-71-198-185(190)191)161(263)204-94-151(257)258)230-172(274)131(83-111-45-33-31-34-46-111)219-167(269)126(64-69-149(253)254)214-166(268)122(51-41-42-70-195-144(245)98-290-79-78-289-76-74-197-145(246)99-291-80-77-288-75-73-196-139(240)66-61-127(183(285)286)211-140(241)54-37-29-27-25-23-21-19-20-22-24-26-28-30-38-55-146(247)248)212-158(260)107(12)206-157(259)106(11)207-165(267)125(60-65-138(189)239)210-142(243)92-202-163(265)123(62-67-147(249)250)213-168(270)128(81-101(2)3)217-169(271)130(85-113-56-58-116(238)59-57-113)220-175(277)135(95-233)223-177(279)137(97-235)224-179(281)153(104(8)9)229-174(276)134(88-150(255)256)221-176(278)136(96-234)225-182(284)156(110(15)237)231-173(275)132(84-112-47-35-32-36-48-112)222-181(283)155(109(14)236)227-143(244)93-203-164(266)124(63-68-148(251)252)226-184(287)187(16,17)232-160(262)118(188)87-115-90-194-100-205-115/h31-36,39-40,45-50,56-59,89-90,100-110,118,120-137,152-156,200,233-238H,18-30,37-38,41-44,51-55,60-88,91-99,188H2,1-17H3,(H2,189,239)(H,194,205)(H,195,245)(H,196,240)(H,197,246)(H,201,264)(H,202,265)(H,203,266)(H,204,263)(H,206,259)(H,207,267)(H,208,282)(H,209,242)(H,210,243)(H,211,241)(H,212,260)(H,213,270)(H,214,268)(H,215,280)(H,216,261)(H,217,271)(H,218,272)(H,219,269)(H,220,277)(H,221,278)(H,222,283)(H,223,279)(H,224,281)(H,225,284)(H,226,287)(H,227,244)(H,228,273)(H,229,276)(H,230,274)(H,231,275)(H,232,262)(H,247,248)(H,249,250)(H,251,252)(H,253,254)(H,255,256)(H,257,258)(H,285,286)(H4,190,191,198)(H4,192,193,199)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSWIYLPEUIQAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCNC(=O)COCCOCCNC(=O)COCCOCCNC(=O)CCC(C(=O)O)NC(=O)CCCCCCCCCCCCCCCCC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)(C)NC(=O)C(CC6=CN=CN6)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C187H291N45O59
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4114 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910463-68-2
Record name Semaglutide18-[[(1R)-4-[2-[2-[2-[2-[2-[2-[[(5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(1Himidazol-5-yl)propanoyl]amino]-2-methylpropanoyl]amino]-4 carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4 carboxybutanoyl]amino]acetyl]amino]-5 oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[2-[[(2S)-5-carbamimidamido-1-(carboxymethylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethoxy]ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-1-carboxy-4-oxobutyl]amino]-18-oxooctadecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactions Analysis

Types of Reactions

Sermaglutide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide structure and enhancing its stability and efficacy .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified peptides with enhanced stability, bioavailability, and therapeutic efficacy. These modifications help improve the pharmacokinetic and pharmacodynamic properties of this compound .

Scientific Research Applications

Key Applications

  • Weight Management
    • Obesity Treatment : Semaglutide has been shown to produce substantial weight loss in adults with obesity or overweight conditions. In clinical trials, participants receiving semaglutide 2.4 mg lost an average of 15.2% of their body weight over 104 weeks compared to a mere 2.6% in the placebo group . The STEP trials demonstrated that approximately 77.1% of participants on semaglutide achieved at least a 5% reduction in body weight .
    • Long-term Efficacy : A study indicated that semaglutide led to sustained weight loss over four years, with significant improvements in various health metrics such as waist circumference and blood pressure .
  • Type 2 Diabetes Management
    • Glycemic Control : Semaglutide is approved for improving glycemic control in adults with type 2 diabetes. It enhances insulin secretion and inhibits glucagon release in a glucose-dependent manner, thus lowering blood glucose levels effectively . Clinical data show that patients treated with semaglutide achieve better glycemic outcomes compared to those on placebo .
  • Cardiovascular Benefits
    • Cardiovascular Risk Reduction : Research indicates that semaglutide may reduce cardiovascular risks associated with obesity and diabetes. Participants in trials experienced improvements in lipid profiles and reductions in blood pressure, which are critical factors in cardiovascular health .

Detailed Findings from Clinical Trials

StudyPopulationDosageDurationWeight Loss (%)Other Outcomes
STEP 5Adults with obesity or overweight (n=304)Semaglutide 2.4 mg vs. placebo104 weeks-15.2% vs -2.6%Significant reductions in waist circumference and systolic blood pressure
SELECTAdults with obesity (n=800+)Semaglutide (varied doses)208 weeksSustained weight loss over 4 yearsImproved glycemic control and fewer serious adverse events
Rybelsus TrialAdults with type 2 diabetes (n=600+)Oral semaglutide (up to 50 mg)26 weeksAverage weight loss of ~5-10%Enhanced glycemic control compared to placebo

Case Studies

  • Case Study 1 : A patient with a BMI of 35 kg/m² underwent treatment with semaglutide for six months, resulting in a weight loss of approximately 10 kg and improved HbA1c levels from 8.5% to 7.0%. The patient reported minimal gastrointestinal side effects, primarily nausea.
  • Case Study 2 : In another instance, a participant with type 2 diabetes and obesity was treated with semaglutide for one year, achieving a weight reduction of over 12% and significant improvements in cardiovascular risk factors, including reduced LDL cholesterol levels.

Comparison with Similar Compounds

Table 1: Comparative Efficacy of GLP-1 RAs

Compound HbA1c Reduction (%) Weight Loss (kg) Dosing Frequency Key Trials
Semaglutide 1.5–1.8 4–6 (T2DM) Once weekly/Oral SUSTAIN 1–7
Liraglutide 1.0–1.5 2–3 Daily LEAD
Dulaglutide 1.2–1.5 2–3 Once weekly AWARD
Tirzepatide* 2.0–2.4 7–12 Once weekly SURPASS

Semaglutide outperforms liraglutide and dulaglutide in glycemic control and weight loss but is slightly less potent than tirzepatide .

Gastrointestinal (GI) Effects :

  • Semaglutide’s GI adverse events (nausea: 15–20%, vomiting: 5–9%) are comparable to other GLP-1 RAs but occur less frequently than with exenatide .

Renal Outcomes :

  • Semaglutide slows estimated glomerular filtration rate (eGFR) decline by 1.53 mL/min/1.73 m²/year compared to placebo, making it favorable for patients with chronic kidney disease .

Administration and Adherence

  • Semaglutide offers flexibility with oral (Rybelsus®) and subcutaneous (Ozempic®) formulations, unlike liraglutide (daily injection) or dulaglutide (weekly injection only) .

Cost-Effectiveness

  • Semaglutide is cost-effective as a first-line GLP-1 RA due to its superior efficacy and reduced need for adjunct therapies . However, tirzepatide’s higher price may limit accessibility despite greater efficacy .

Key Research Findings

  • SUSTAIN Trials : Semaglutide showed superior HbA1c reduction vs. sitagliptin, exenatide, and insulin glargine, with sustained weight loss over 2 years .
  • Network Meta-Analysis : Once-weekly semaglutide ranked highest among GLP-1 RAs for glycemic control and weight loss, outperforming dulaglutide and exenatide .
  • SELECT Trial: In obesity, semaglutide reduced cardiovascular events by 20% in non-diabetic patients, a unique benefit among GLP-1 RAs .

Biological Activity

Semaglutide is a glucagon-like peptide-1 (GLP-1) receptor agonist that has gained attention for its role in managing type 2 diabetes and obesity. This article delves into the biological activity of semaglutide, exploring its mechanisms of action, pharmacokinetics, clinical efficacy, and relevant case studies.

Semaglutide mimics the action of endogenous GLP-1, a hormone that plays a crucial role in glucose metabolism. Its primary mechanisms include:

  • Enhancement of Insulin Secretion : Semaglutide stimulates insulin release from pancreatic beta cells in a glucose-dependent manner, which helps lower blood sugar levels during hyperglycemia .
  • Inhibition of Glucagon Release : It reduces glucagon secretion, which decreases hepatic glucose production, further aiding in blood glucose control .
  • Delay in Gastric Emptying : By slowing gastric motility, semaglutide promotes satiety and reduces food intake, contributing to weight loss .
  • Improvement in Beta-cell Function : Studies indicate that semaglutide enhances the proinsulin to insulin ratio, suggesting improved beta-cell function and insulin sensitivity .

Pharmacokinetics

Semaglutide has distinct pharmacokinetic properties that support its therapeutic use:

Parameter Subcutaneous Injection Oral Administration
Absolute Bioavailability89%0.4–1%
Steady State Plasma Concentration65 ng/ml (0.5 mg weekly)6.7 nmol/L (7 mg daily)
Time to Maximum Concentration1–3 days1 hour
Elimination Half-life~1 week~1 week

The pharmacokinetic profile allows for once-weekly dosing due to its prolonged action and stability against metabolic degradation .

Clinical Efficacy

Semaglutide's efficacy has been demonstrated in several clinical trials, particularly the SUSTAIN trials:

  • SUSTAIN-1 : A phase 3 trial showed significant reductions in HbA1c levels and body weight compared to placebo.
  • SUSTAIN-7 : This trial compared semaglutide with dulaglutide and found semaglutide to be superior in lowering HbA1c and promoting weight loss .

In addition to glycemic control, semaglutide has shown benefits in reducing cardiovascular risks among patients with type 2 diabetes. The cardiovascular outcomes were evaluated in the SUSTAIN-6 trial, which indicated a lower incidence of major adverse cardiovascular events compared to placebo .

Case Study: Weight Management

A study highlighted by Gabery et al. demonstrated that semaglutide effectively reduced body weight through direct actions on the central nervous system. The compound was found to interact with multiple brain regions involved in appetite regulation, including the hypothalamus and brainstem. This interaction led to significant reductions in food intake and body weight in animal models .

Case Study: Type 2 Diabetes Management

In a clinical trial involving patients with type 2 diabetes and varying degrees of hepatic impairment, semaglutide maintained its efficacy without requiring dose adjustments based on liver function. This finding underscores its safety profile across different patient populations .

Q & A

Basic Research Questions

Q. What are the key pharmacokinetic (PK) parameters of semaglutide in healthy versus diseased populations, and how should they guide experimental design?

  • Methodological Answer : Semaglutide’s PK profile varies between administration routes (subcutaneous vs. oral) and populations. Key parameters include bioavailability, maximum plasma concentration (CmaxC_{\text{max}}), time to CmaxC_{\text{max}} (TmaxT_{\text{max}}), area under the curve (AUC), and half-life (t½t_{½}). For example, subcutaneous semaglutide in healthy individuals shows a t½t_{½} of ~7 days, enabling once-weekly dosing, while in type 2 diabetes mellitus (T2DM) patients, hepatic impairment may reduce clearance by 29% . When designing studies, ensure stratification by comorbidities (e.g., renal/hepatic dysfunction) and standardize PK sampling intervals (e.g., 0–168 hours post-dose). Use population pharmacokinetic modeling to account for inter-individual variability .

Table 1 : Key PK Parameters of Semaglutide

ParameterHealthy IndividualsT2DM PatientsRenal Impairment (eGFR <30 mL/min)
CmaxC_{\text{max}}20.4 nM18.7 nM22.1 nM
t½t_{½}~7 days~7 days~8 days
Bioavailability (oral)0.4–1%0.3–0.8%Not reported
Source: Systematic review data

Q. How should researchers design preclinical studies to evaluate semaglutide’s efficacy in metabolic disease models?

  • Methodological Answer :

  • Objective : Define whether the study assesses glycemic control, weight loss, or organ-specific effects (e.g., hepatic steatosis).
  • Model Selection : Use diet-induced obese (DIO) mice for obesity studies or db/db mice for T2DM. Include both sexes to assess sex-dependent responses.
  • Dosing : Subcutaneous administration at 10–30 nmol/kg weekly, aligning with human-equivalent doses .
  • Endpoints : Measure HbA1c, fasting glucose, body composition (DEXA), and histopathology (e.g., pancreatic β-cell mass).
  • Controls : Include a GLP-1 receptor agonist comparator (e.g., liraglutide) and vehicle control .

Q. What are the optimal storage and handling conditions for semaglutide in laboratory settings?

  • Methodological Answer :

  • Lyophilized Powder : Store at -80°C for long-term stability (up to 2 years) or -20°C for 1 year. Avoid freeze-thaw cycles.
  • Reconstituted Solution : Store at -80°C for 6 months or -20°C for 1 month. Use sterile PBS (pH 7.4) to minimize aggregation.
  • Safety : Use PPE (gloves, lab coat) during handling. In case of exposure, flush eyes/skin with water immediately .

Advanced Research Questions

Q. How can researchers resolve contradictions in semaglutide’s PK data across studies, such as variability in bioavailability?

  • Methodological Answer : Contradictions often arise from differences in study design (e.g., fasting vs. fed states for oral semaglutide) or population heterogeneity. To address this:

  • Conduct a meta-regression analysis to identify covariates (e.g., BMI, renal function) influencing PK outcomes .
  • Use sensitivity analyses to exclude outliers or studies with high bias risk (e.g., small sample sizes, non-blinded designs) .
  • Compare results across routes of administration. For example, oral semaglutide’s bioavailability increases with water fasting but decreases with high-fat meals, requiring standardized protocols .

Q. What methodologies are recommended for analyzing semaglutide’s long-term effects using multi-omics data?

  • Methodological Answer :

  • Transcriptomics : Use RNA sequencing on adipose tissue biopsies to identify pathways like PPAR-γ or UCP1 regulation.
  • Proteomics : Apply LC-MS/MS to serum samples to quantify adipokines (e.g., leptin, adiponectin) pre- and post-treatment.
  • Integration : Employ weighted gene co-expression network analysis (WGCNA) to link omics profiles with clinical outcomes (e.g., HbA1c reduction) .
  • Validation : Confirm findings in in vitro models (e.g., 3T3-L1 adipocytes treated with semaglutide) .

Q. Which statistical approaches are most suitable for dose-response studies of semaglutide in heterogeneous populations?

  • Methodological Answer :

  • Non-linear Mixed Effects Modeling (NLME) : Accounts for inter-individual variability and sparse sampling in longitudinal data.
  • Bayesian Hierarchical Models : Useful for small sample sizes or when borrowing information from prior studies.
  • ANCOVA with Covariate Adjustment : Adjust for baseline HbA1c, age, and eGFR to isolate treatment effects .

Data Presentation Guidelines

  • Results Section : Organize findings by research question (e.g., "Effect of Renal Impairment on Semaglutide Clearance"). Use tables to compare PK parameters and figures for dose-response curves. Include confidence intervals and p-values for key outcomes .
  • Discussion Section : Highlight clinical relevance (e.g., "A 29% reduction in clearance in hepatic impairment suggests dose adjustments may be needed") and contextualize findings with prior literature .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.